5-bromo-3-(piperazin-1-ylmethyl)-1H-indole
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Overview
Description
5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole is a chemical compound with the molecular formula C13H16N3Br It is characterized by the presence of a bromine atom and a piperazine ring attached to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole typically involves multiple steps, starting with the bromination of indole to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the piperazine ring and its attachment to the indole core. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated systems can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: This compound has been studied for its biological activity, including potential applications in drug discovery. It may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: Research has explored the use of this compound in medicinal chemistry. Its structural features make it a candidate for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
5-bromo-3-(piperazin-1-ylmethyl)-1H-indole is structurally similar to other brominated indoles and piperazine derivatives.
Uniqueness: Its unique combination of bromine and piperazine groups distinguishes it from other compounds, potentially leading to different biological and chemical properties.
Properties
IUPAC Name |
5-bromo-3-(piperazin-1-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOXNZHHOUBOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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